molecular formula C18H27N5O3 B4842661 2-N-(2,4-dimethoxyphenyl)-6-methoxy-4-N-(4-methylpentyl)-1,3,5-triazine-2,4-diamine

2-N-(2,4-dimethoxyphenyl)-6-methoxy-4-N-(4-methylpentyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B4842661
M. Wt: 361.4 g/mol
InChI Key: GUYRSFCZNXTRIH-UHFFFAOYSA-N
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Description

2-N-(2,4-dimethoxyphenyl)-6-methoxy-4-N-(4-methylpentyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the triazine family. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by its unique substitution pattern, which includes methoxy and dimethoxyphenyl groups, as well as a methylpentyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(2,4-dimethoxyphenyl)-6-methoxy-4-N-(4-methylpentyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2,4-dimethoxybenzaldehyde with an amine derivative, followed by cyclization with a triazine precursor. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-N-(2,4-dimethoxyphenyl)-6-methoxy-4-N-(4-methylpentyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield 2,4-dimethoxybenzoic acid derivatives, while reduction of the triazine ring may produce partially hydrogenated triazine compounds.

Scientific Research Applications

2-N-(2,4-dimethoxyphenyl)-6-methoxy-4-N-(4-methylpentyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-N-(2,4-dimethoxyphenyl)-6-methoxy-4-N-(4-methylpentyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The methoxy and dimethoxyphenyl groups may enhance binding affinity and specificity, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-N-(2,4-dimethoxyphenyl)-6-methoxy-4-N-(4-methylpentyl)-1,3,5-triazine-2,4-diamine lies in its specific substitution pattern and the presence of both methoxy and dimethoxyphenyl groups. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-N-(2,4-dimethoxyphenyl)-6-methoxy-4-N-(4-methylpentyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3/c1-12(2)7-6-10-19-16-21-17(23-18(22-16)26-5)20-14-9-8-13(24-3)11-15(14)25-4/h8-9,11-12H,6-7,10H2,1-5H3,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYRSFCZNXTRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCNC1=NC(=NC(=N1)OC)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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